molecular formula C15H23NO B13183221 {1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13183221
M. Wt: 233.35 g/mol
InChI Key: MOOZTZQCTSCFFG-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol is a chiral amino alcohol compound of interest in advanced pharmaceutical research and development. Its molecular structure, featuring both cyclopentyl and 3-methylphenyl (meta-tolyl) rings connected through a functionalized ethanolamine bridge, makes it a valuable intermediate for medicinal chemistry . Compounds within this chemical space, particularly those with similar amine and alcohol functional groups on a cyclopentane scaffold, are frequently utilized as heterocyclic building blocks in the synthesis of more complex bioactive molecules . The presence of stereocenters in the molecule suggests its potential application in the exploration of stereoselective synthesis and in the development of chiral ligands for catalysis. Furthermore, the structure bears motifs that are often investigated in the creation of potential pharmacologically active agents, aligning with industry efforts to develop novel therapeutic candidates, such as the C-aryl glucoside scaffolds explored for diabetes treatment . As a specialized building block, this compound provides researchers with a versatile starting point for constructing diverse molecular libraries aimed at hitting challenging biological targets.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

[1-[2-amino-1-(3-methylphenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C15H23NO/c1-12-5-4-6-13(9-12)14(10-16)15(11-17)7-2-3-8-15/h4-6,9,14,17H,2-3,7-8,10-11,16H2,1H3

InChI Key

MOOZTZQCTSCFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C2(CCCC2)CO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials

Common starting materials include:

Compound Name Role in Synthesis Notes
3-Methylphenylacetonitrile Aromatic precursor providing the methylphenyl group Nitrile group serves as a precursor to amino group via reduction
Cyclopentylmethanol Provides the cyclopentylmethanol moiety Alcohol functional group source
Reducing agents (e.g., LiAlH4) Reduction of nitrile to amine and ketones to alcohols Requires anhydrous conditions
Catalysts (e.g., Pd/C) Catalytic hydrogenation Used for selective reductions

Synthetic Route

Step 1: Formation of Aminoethyl Intermediate
  • The initial step involves the nucleophilic addition of 3-methylphenylacetonitrile to a cyclopentyl-derived electrophile or direct reduction of the nitrile to the corresponding amine.
  • Reduction of the nitrile group to the primary amine is typically performed using lithium aluminum hydride (LiAlH4) under anhydrous conditions, yielding the aminoethyl intermediate.
Step 2: Introduction of the Methanol Group
  • The cyclopentylmethanol moiety is introduced either by direct reaction with the aminoethyl intermediate or via a substitution reaction involving a suitable leaving group on the cyclopentyl ring.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere may be employed to reduce intermediates and stabilize the product.
Step 3: Purification
  • The crude product is purified by column chromatography using silica gel with solvent systems such as chloroform/methanol mixtures.
  • Crystallization from appropriate solvents (e.g., methanol, ethanol) is used to obtain the compound in solid form with high purity.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvents Tetrahydrofuran, methanol, acetonitrile Selected for solubility and reaction compatibility
Temperature 0 °C to room temperature (273 K to 298 K) Low temperatures used during sensitive reductions
Reaction Time Several hours to overnight Dependent on reagent and scale
Atmosphere Nitrogen or inert gas To prevent oxidation and moisture interference
Catalysts Pd/C for hydrogenation Used under hydrogen pressure (~30 bar)
Reducing Agents Lithium aluminum hydride, sodium borohydride For nitrile and ketone reductions

Industrial Scale Considerations

  • Large-scale synthesis often employs continuous flow reactors or batch processes with precise control of temperature, pressure, and reagent addition rates.
  • Optimization focuses on maximizing yield and purity while minimizing side reactions.
  • Safety protocols are critical due to the use of reactive reducing agents and flammable solvents.

Comparative Data Table: Preparation of 3-Methyl vs. 4-Methyl Analogues

Aspect 3-Methylphenyl Derivative 4-Methylphenyl Derivative
Starting Material 3-Methylphenylacetonitrile 4-Methylphenylacetonitrile
Key Reaction Nucleophilic addition and reduction Similar nucleophilic addition and reduction
Reduction Agent Lithium aluminum hydride (LiAlH4) Lithium aluminum hydride (LiAlH4)
Catalytic Hydrogenation Palladium on carbon (Pd/C), H2 atmosphere Palladium on carbon (Pd/C), H2 atmosphere
Purification Silica gel chromatography, crystallization Silica gel chromatography, crystallization
Yield Range 30-50% (depending on conditions) 33-48% reported
Reaction Time 12-24 hours 12-24 hours

Research Findings and Structural Characterization

Crystallographic Analysis

  • X-ray crystallography studies on related compounds reveal that the molecule adopts conformations stabilized by intramolecular hydrogen bonding between amino and hydroxyl groups.
  • The cyclopentyl ring adopts a puckered conformation, and the aminoethyl side chain orientation is influenced by steric interactions from the methylphenyl substituent.
  • These structural insights are essential for understanding reactivity and potential biological activity.

Chemical Reactivity

  • The amino and hydroxyl groups allow for further functionalization via substitution, oxidation, or reduction reactions.
  • Oxidation of the alcohol group can yield ketones or carboxylic acids.
  • The amino group can be derivatized by reaction with electrophiles to form substituted amines.

Summary Table: Key Reagents and Their Roles

Reagent Role in Synthesis Typical Conditions
3-Methylphenylacetonitrile Aromatic nitrile precursor Starting material
Cyclopentylmethanol Provides cyclopentylmethanol moiety Starting material
Lithium aluminum hydride Reduction of nitrile to amine Anhydrous, 0 °C to room temp
Palladium on carbon (Pd/C) Catalytic hydrogenation Hydrogen atmosphere, ~30 bar, room temp
Silica gel Purification via chromatography Chloroform/methanol solvent system
Methanol, ethanol Crystallization solvents Room temperature

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with cyclohexanol derivatives, aminocyclopentanes, and substituted phenylalkyl alcohols. Key analogs include:

{1-[(Methylamino)methyl]cyclopentyl}methanol (CAS 959238-70-1)
  • Structure: Cyclopentane ring with hydroxymethyl and methylaminomethyl groups.
  • Molecular Formula: C₈H₁₇NO (MW: 143.23 g/mol).
  • Key Properties :
    • Boiling point: 229.98–233.07°C.
    • Water solubility: 25,094.2–701,770 mg/L (variable sources).
    • LogP: ~0.95 (indicative of moderate hydrophobicity).
  • Higher water solubility due to smaller substituents (methylamino vs. phenylalkyl) .
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
  • Structure: Cyclohexanol core with a 4-methoxyphenyl-substituted aminoethyl chain.
  • Key Properties :
    • Synthesized via reductive amination using BDMS or AlCl₃-NaBH₄ .
    • Intermediate in venlafaxine (antidepressant) production.
  • 4-Methoxy group enhances electron-donating effects, improving stability under acidic conditions compared to the 3-methylphenyl group in the target compound .
1-Methylcyclopentanol (CAS 1462-03-9)
  • Structure: Simple cyclopentanol derivative with a methyl group.
  • Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol).
  • Key Properties: Used as a solvent or intermediate in organic synthesis. Lower boiling point and higher volatility than amino-substituted analogs.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
Target Compound Cyclopentanol 2-Amino-1-(3-methylphenyl)ethyl Not provided Hypothetical CNS modulation
{1-[(Methylamino)methyl]cyclopentyl}methanol Cyclopentanol Methylaminomethyl 143.23 High solubility, synthetic intermediate
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Cyclohexanol 4-Methoxyphenyl, aminoethyl ~275 (estimated) Venlafaxine precursor
1-Methylcyclopentanol Cyclopentanol Methyl 100.16 Solvent, low reactivity

Biological Activity

{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C15H23NC_{15}H_{23}N with a molecular weight of approximately 233.35 g/mol. The compound consists of a cyclopentyl group attached to an amino-alkyl chain with a methyl-substituted phenyl ring, categorizing it under amines and alcohols. This structural configuration suggests possible interactions with various biological pathways, making it a subject of pharmacological interest.

Chemical Structure

The compound's structure can be represented as follows:

Structure C15H23N\text{Structure }\text{C}_{15}\text{H}_{23}\text{N}

Biological Activity

Research indicates that this compound may interact with neurotransmitter systems and other cellular signaling pathways. Preliminary studies suggest its potential implications in therapeutic applications, particularly in the modulation of receptor activities.

Potential Biological Activities:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter release or receptor activity, which is crucial for neurological functions.
  • Cell Signaling Pathways: It could affect various cellular signaling pathways, possibly leading to changes in cell behavior and function.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it likely involves:

  • Binding to Receptors: The amino group and cyclopentyl ring are believed to play crucial roles in binding to specific receptors or enzymes, modulating their activity.
  • Influence on Enzymatic Activity: Interaction with enzymes may alter metabolic pathways, leading to various physiological effects.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds. This comparison helps elucidate its unique properties and potential therapeutic applications.

Compound NameStructural DifferencesUnique Features
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanolMethyl group at para positionDifferent receptor binding profiles
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanolChlorine atom instead of methyl groupAlters biological activity due to electronegativity
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanolNitro group substitutionEnhances reactivity and interaction with biological targets

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